(2E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one
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Overview
Description
(2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(2,5-DIMETHOXYPHENYL)PROP-2-EN-1-ONE is an organic compound characterized by its complex aromatic structure This compound features multiple methoxy groups and a benzodioxole moiety, which are common in various natural and synthetic organic molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(2,5-DIMETHOXYPHENYL)PROP-2-EN-1-ONE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,7-dimethoxy-2H-1,3-benzodioxole and 2,5-dimethoxybenzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between the benzodioxole derivative and the benzaldehyde derivative in the presence of a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures (50-80°C) for several hours.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(2,5-DIMETHOXYPHENYL)PROP-2-EN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Its reactions can provide insights into the mechanisms of organic reactions.
Biology and Medicine
Pharmacological Studies: Compounds with similar structures are often studied for their potential pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Industry
Material Science: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(2,5-DIMETHOXYPHENYL)PROP-2-EN-1-ONE depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes or receptors, modulating biochemical pathways. The presence of methoxy groups and aromatic rings can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-Methoxyphenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one
- (2E)-3-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one
Uniqueness
- Structural Features : The combination of methoxy groups and benzodioxole moiety in (2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(2,5-DIMETHOXYPHENYL)PROP-2-EN-1-ONE provides unique chemical properties, such as increased stability and specific reactivity.
- Applications : Its unique structure may offer distinct advantages in specific applications, such as enhanced pharmacological activity or improved material properties.
Properties
Molecular Formula |
C20H20O7 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
(E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C20H20O7/c1-22-13-6-8-16(23-2)14(10-13)15(21)7-5-12-9-17(24-3)19-20(18(12)25-4)27-11-26-19/h5-10H,11H2,1-4H3/b7-5+ |
InChI Key |
TWCIUIDYHNZCAW-FNORWQNLSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C(=O)/C=C/C2=CC(=C3C(=C2OC)OCO3)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C=CC2=CC(=C3C(=C2OC)OCO3)OC |
Origin of Product |
United States |
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